molecular formula C15H14ClNO B2867199 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol CAS No. 1232825-25-0

4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol

Cat. No.: B2867199
CAS No.: 1232825-25-0
M. Wt: 259.73
InChI Key: ZTBVBDQULFCDNZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-methylbenzylamine under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol involves its interaction with biological macromolecules such as proteins and DNA. The compound can form complexes with metal ions, which may enhance its biological activity. The imine group can interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group in the benzyl moiety can affect the compound’s lipophilicity and its ability to interact with biological targets .

Properties

IUPAC Name

4-chloro-2-[(2-methylphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVBDQULFCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.